molecular formula C18H21N5O3 B4413523 7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4413523
M. Wt: 355.4 g/mol
InChI Key: HXVCQQCCHAWFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a methyl group at position 3, and a morpholin-4-ylmethyl substituent at position 7.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-21-16-15(17(24)20-18(21)25)23(11-13-5-3-2-4-6-13)14(19-16)12-22-7-9-26-10-8-22/h2-6H,7-12H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCQQCCHAWFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences Reference
7-Benzyl-3-Methyl-8-[(Morpholin-4-yl)Methyl]-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione 7-Benzyl, 3-Methyl, 8-Morpholin-4-ylmethyl Not explicitly stated ~415 (estimated) Morpholine-based substituent at position 8
7-(4-Chlorobenzyl)-8-[(2-Hydroxyethyl)Sulfanyl]-3-Methylpurine-2,6-Dione 7-(4-Cl-Benzyl), 8-(2-HO-EthylSulfanyl), 3-Me C₁₇H₁₆ClN₅O₃S 405.85 Chlorobenzyl and hydroxyethylsulfanyl groups
8-[Benzyl(Methyl)Amino]-3-Methyl-7-Octyl-3,7-Dihydro-1H-Purine-2,6-Dione 8-Benzyl(methyl)amino, 7-Octyl, 3-Me C₂₂H₃₁N₅O₂ 397.52 Long-chain octyl group and benzylamino moiety
8-[(4-Bromobenzylidene)Hydrazino]-3-Methyl-7-(3-Methylbutyl)purine-2,6-Dione 8-(4-Br-Benzylidene hydrazine), 7-Isopentyl C₂₁H₂₄BrN₇O₂ 502.37 Bromobenzylidene hydrazine and branched alkyl
7-Benzyl-8-[(3-Chloro-2-Hydroxypropyl)Sulfanyl]-3-Methylpurine-2,6-Dione 7-Benzyl, 8-(Cl-Hydroxypropylsulfanyl), 3-Me C₁₇H₁₈ClN₅O₃S 415.87 Chloro-hydroxypropylsulfanyl group
7-Benzyl-3-Methyl-8-(Octylsulfanyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione 7-Benzyl, 8-Octylsulfanyl, 3-Me C₂₁H₂₈N₄O₂S 400.54 Long hydrophobic octylsulfanyl chain
Key Observations:
  • Morpholine vs. Sulfanyl Groups : The morpholin-4-ylmethyl group in the target compound replaces sulfanyl or hydrazine-based substituents in analogs (e.g., ). This substitution likely enhances water solubility due to morpholine’s polar nature, whereas sulfanyl or alkyl chains (e.g., octyl in ) increase hydrophobicity.
  • Chain Length and Branching : The octyl group in and isopentyl in suggest divergent pharmacokinetic profiles, with longer chains favoring membrane permeability but risking metabolic instability.

Physicochemical and Functional Implications

  • Solubility : Morpholine-containing derivatives (e.g., target compound ) are expected to exhibit higher aqueous solubility compared to chloro- or alkyl-substituted analogs (e.g., ).
  • Electron-Withdrawing Effects : The 4-chloro substituent in and bromobenzylidene in may enhance electronic interactions with target receptors, whereas morpholine’s electron-rich oxygen could mediate hydrogen bonding .
  • Metabolic Stability : Hydroxyethylsulfanyl () and chloro-hydroxypropylsulfanyl () groups may confer susceptibility to oxidative metabolism, whereas morpholine and octyl chains () could prolong half-life.

Q & A

Basic: What experimental strategies are recommended for synthesizing 7-benzyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of the purine-dione core. Key steps include:

  • Benzylation : Introducing the benzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Morpholinylmethyl attachment : Use of morpholine derivatives (e.g., 4-morpholinylmethyl chloride) in the presence of a base like triethylamine to facilitate alkylation .
  • Optimization : Reaction time and temperature significantly impact yield. For example, prolonged heating (>12 hours) at 70°C improves morpholinylmethyl incorporation but risks side reactions. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from polymorphic forms or residual solvents. Methodological approaches include:

  • Solid-state characterization : Use X-ray crystallography or powder XRD to identify polymorphs .
  • Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility measurements .
  • Standardized protocols : Employ USP/Ph.Eur. solubility testing conditions (e.g., shake-flask method at 25°C) to ensure reproducibility .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • NMR : 1H/13C NMR to verify benzyl (δ 4.5–5.0 ppm, singlet for CH2) and morpholinylmethyl (δ 2.5–3.5 ppm, multiplet for N-CH2) groups. Compare with reference data from structurally analogous compounds .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ at m/z 384.19) .
  • HPLC-DAD : Purity assessment using a reverse-phase column (e.g., 95% acetonitrile eluent) with UV detection at 254 nm .

Advanced: What computational methods are suitable for predicting interactions between this compound and nucleotide-binding proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinases). Validate with co-crystallized ligands from PDB databases .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding with morpholinyl oxygen and π-π stacking with benzyl groups .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinity differences between wild-type and mutant targets .

Basic: How does the morpholinylmethyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The morpholine ring increases water solubility via hydrogen bonding (logP reduction by ~0.5 compared to non-polar substituents) .
  • Metabolic stability : Morpholinyl groups resist oxidative degradation in microsomal assays, enhancing half-life in preclinical models .
  • pKa modulation : The tertiary amine in morpholine (pKa ~7.4) contributes to pH-dependent solubility, critical for formulation .

Advanced: What strategies can elucidate the compound’s mechanism of action in modulating nucleotide pathways?

  • Target deconvolution : Combine affinity chromatography (immobilized compound on NHS-activated resin) with proteomic analysis (LC-MS/MS) to identify binding partners in cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. Prioritize kinases with ATP-binding site homology to purine-diones .
  • CRISPR-Cas9 knockout : Validate target engagement by assessing loss of compound efficacy in cells lacking candidate proteins .

Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?

  • Stock solution preparation : Use DMSO (HPLC-grade) at ≤10 mM to avoid aggregation. Confirm stability via UV-Vis (λmax ~270 nm) over 72 hours .
  • Cell-based assays : Include controls for solvent toxicity (DMSO <0.1% v/v) and validate with a reference inhibitor (e.g., staurosporine for kinase assays) .
  • Data normalization : Express results as % inhibition relative to vehicle and positive controls, with triplicate technical replicates .

Advanced: How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to separate enantiomers. Determine ee via polarimetry or chiral HPLC .
  • Asymmetric catalysis : Employ Pd-catalyzed alkylation with chiral ligands (e.g., BINAP) to stereoselectively install the morpholinylmethyl group .
  • Crystallization-induced resolution : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) to isolate pure enantiomers .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and solution preparation .
  • Waste disposal : Collect organic waste in halogen-approved containers due to potential morpholine degradation byproducts .
  • Emergency procedures : Neutralize spills with activated carbon and dispose as hazardous waste. Maintain MSDS for reference .

Advanced: How can structure-activity relationship (SAR) studies improve the potency of this compound?

  • Substituent variation : Synthesize analogs with halogens (e.g., 4-fluorobenzyl) or bulkier groups (e.g., naphthylmethyl) to probe steric effects. Assess IC50 shifts in enzyme assays .
  • Bioisosteric replacement : Replace morpholine with piperazine or thiomorpholine to evaluate impact on target affinity and pharmacokinetics .
  • Fragment-based design : Use X-ray co-crystal structures to guide modifications (e.g., adding hydrogen bond donors to the purine core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
7-BENZYL-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.